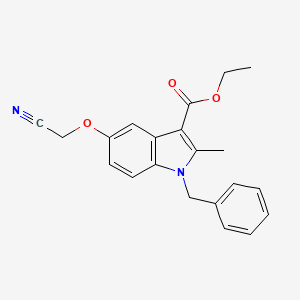
methyl N'-(4-chlorobenzylidene)hydrazonothiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate: is a chemical compound with the molecular formula C9H10ClN3S and a molecular weight of 227.7138 g/mol It is known for its unique structure, which includes a chlorobenzylidene group attached to a hydrazonothiocarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate typically involves the condensation reaction between 4-chlorobenzaldehyde and methyl hydrazonothiocarbamate. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for methyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: Methyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines.
科学的研究の応用
Methyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate has found applications in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
作用機序
The mechanism of action of methyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
類似化合物との比較
- Methyl N’-(4-bromobenzylidene)hydrazonothiocarbamate
- Methyl N’-(4-fluorobenzylidene)hydrazonothiocarbamate
- Methyl N’-(4-methylbenzylidene)hydrazonothiocarbamate
Comparison: Methyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate is unique due to the presence of the chlorine atom in the benzylidene group, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, or methyl-substituted analogs, the chlorine-substituted compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
特性
分子式 |
C9H10ClN3S |
|---|---|
分子量 |
227.71 g/mol |
IUPAC名 |
methyl N'-[(Z)-(4-chlorophenyl)methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C9H10ClN3S/c1-14-9(11)13-12-6-7-2-4-8(10)5-3-7/h2-6H,1H3,(H2,11,13)/b12-6- |
InChIキー |
KHROHJUJMJZLDF-SDQBBNPISA-N |
異性体SMILES |
CS/C(=N\N=C/C1=CC=C(C=C1)Cl)/N |
正規SMILES |
CSC(=NN=CC1=CC=C(C=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxybenzaldehyde [3-(4-fluorophenyl)-4,5-bis(propylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B13378167.png)
![2-Amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B13378168.png)
![2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5-phenyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13378176.png)
![(5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378184.png)
![[2-methoxy-5-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate](/img/structure/B13378192.png)

![[2-chloro-4-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B13378215.png)
![3-[[4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B13378220.png)

![(5Z)-2-anilino-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378230.png)
![ethyl (5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378237.png)
![3-({4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B13378240.png)
![(5Z)-2-(2,3-dichloroanilino)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378253.png)
![(5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378258.png)
